molecular formula C23H18ClN3O2 B11627146 Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate

Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11627146
M. Wt: 403.9 g/mol
InChI Key: JGNIAFXBZWALIW-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate typically involves the reaction of 2-(4-chlorophenyl)quinazolin-4-amine with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and purity of the final product. Industrial production methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring or the benzoate moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate can be compared with other quinazoline derivatives, such as:

    Erlotinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR).

    Gefitinib: Another anticancer quinazoline derivative targeting EGFR.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 4-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H18ClN3O2/c1-2-29-23(28)16-9-13-18(14-10-16)25-22-19-5-3-4-6-20(19)26-21(27-22)15-7-11-17(24)12-8-15/h3-14H,2H2,1H3,(H,25,26,27)

InChI Key

JGNIAFXBZWALIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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